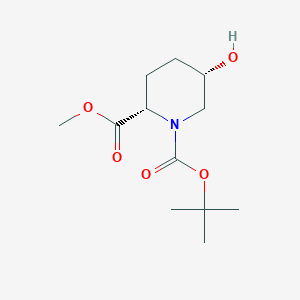

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

説明

Structural Characterization

Molecular Architecture and Stereochemical Configuration

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative with a fully substituted six-membered ring. The molecular architecture comprises:

- Core structure : A piperidine ring (six-membered saturated nitrogen-containing heterocycle).

- Substituents :

- Position 1 : A tert-butyl (Boc) protecting group (C(C)(C)C) attached via a carbamate linkage.

- Position 2 : A methyl ester group (COOCH₃) derived from a carboxylic acid.

- Position 5 : A hydroxyl group (OH) as the second stereogenic center.

The stereochemistry at positions 2 and 5 adopts the S configuration, critical for defining the compound’s spatial arrangement. The tert-butyl group serves as a steric shield, while the methyl ester and hydroxyl groups influence solubility and reactivity.

| Position | Group | Function |

|---|---|---|

| 1 | tert-Butyl | Protecting group for amine |

| 2 | Methyl ester | Carboxylic acid derivative |

| 5 | Hydroxyl | Stereogenic center, hydrogen bonding |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited, but insights can be inferred from analogous piperidine derivatives. Key conformational features include:

- Piperidine ring puckering : The ring adopts a chair conformation, with the tert-butyl group occupying an axial position to minimize steric strain.

- Hydroxyl group orientation : The C5-OH group participates in intramolecular hydrogen bonding with the carbonyl oxygen of the methyl ester, stabilizing the S configuration.

- Steric effects : The bulky tert-butyl group restricts rotation around the C1-N bond, locking the ring in a specific conformation.

While no direct X-ray data exists for this compound, diastereomers like (2R,5S)-1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CID 98005917) demonstrate distinct crystal packing patterns due to differences in intermolecular hydrogen bonding.

Comparative Analysis of Diastereomeric Forms

Diastereomers of this compound differ in stereochemistry, leading to divergent physical and chemical properties.

Synthetic routes for diastereomers often employ chiral catalysts or substrates. For example, the (2S,5S) form is synthesized via diastereoselective epoxidation of cyclic enamide intermediates, as reported in diastereoselective syntheses.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The compound’s NMR spectrum (DMSO-d₆) reveals:

- δ 1.47–1.53 ppm : Methyl groups of the tert-butyl group (9H, singlet).

- δ 3.70–3.80 ppm : Methyl ester protons (3H, singlet).

- δ 4.82–4.94 ppm : C5-OH proton (1H, broad multiplet).

- δ 7.02–7.82 ppm : Piperidine ring protons (multiplets).

| Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.47–1.53 | tert-Butyl methyl groups | Singlet |

| 3.70–3.80 | Methyl ester (COOCH₃) | Singlet |

| 4.82–4.94 | C5-OH proton | Broad |

Infrared (IR) Spectroscopy

Key IR absorptions include:

- 1720–1750 cm⁻¹ : C=O stretch of the methyl ester.

- 3350–3450 cm⁻¹ : O-H stretch from the hydroxyl group.

- 1250–1300 cm⁻¹ : C-O-C stretch in the ester group.

Mass Spectrometry (MS)

The molecular ion peak at m/z 259.30 ([M+H]⁺) confirms the molecular weight. Fragmentation patterns include loss of the tert-butyl group (m/z 145) and cleavage of the ester bond (m/z 201).

| Fragment | m/z | Assignment |

|---|---|---|

| [M+H]⁺ | 259.30 | Molecular ion |

| [M+H]⁺ – C(C)(C)C | 145 | Loss of tert-butyl group |

| [M+H]⁺ – COOCH₃ | 201 | Loss of methyl ester |

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKQPFVBRJQINF-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717897 | |

| Record name | 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915976-32-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,5S)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915976-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enzymatic Resolution and Initial Intermediate Formation

A key step in the preparation of this compound is the lipase-catalyzed resolution of a precursor to obtain the stereodefined (2S,5S)-5-hydroxypiperidine-2-carboxylate intermediate. This enzymatic approach offers high stereoselectivity and environmental friendliness compared to purely chemical catalytic methods, which tend to yield poor diastereoselectivity (d.r. ≈ 1:1).

- The starting material (compound 3) is dissolved in a potassium phosphate buffer (0.1 M, pH 7.5).

- Lipozyme CALB (lipase from Candida antarctica) is added to catalyze the resolution at room temperature for approximately 12 hours.

- The aqueous solution containing the resolved intermediate (compound 4) is filtered and directly used for subsequent steps.

Protection with tert-Butyl and Methyl Esters

The stereodefined intermediate is then subjected to protection to form the desired tert-butyl and methyl ester groups, crucial for stability and further functionalization.

- Triethylamine is added to the aqueous solution of compound 4 mixed with tetrahydrofuran (THF).

- Di-tert-butyl dicarbonate ((Boc)2O) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 18 hours.

- The reaction mixture is extracted with ethyl acetate to remove water-soluble byproducts, including a water-soluble isomeric byproduct (compound 5′).

- The organic layers are dried and concentrated, followed by flash column chromatography to isolate the pure (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate (compound 5) with a total yield of approximately 42.9% over three steps.

Subsequent transformations involve the conversion of the hydroxyl group and the introduction of amino functionalities:

- Compound 5 is dissolved in acetonitrile (CH3CN) and cooled to −30 °C.

- 2,6-Dimethylpyridine and trifluoromethanesulfonic anhydride (Tf2O) are added dropwise to activate the hydroxyl group.

- A solution of O-benzylhydroxylamine (NH2OBn) in 2,6-dimethylpyridine is then added to substitute the activated hydroxyl group, yielding the benzyloxyamino derivative (compound 6).

- The reaction mixture is stirred at 0 °C and then at room temperature for 12 hours.

- Extraction with ethyl acetate and drying over anhydrous magnesium sulfate yields the crude product, which can be used directly in further steps without purification.

Alternative Chemical Catalytic Methods and Stereoselectivity

Attempts to prepare the compound directly from early intermediates using purely chemical catalytic methods have been less successful due to poor stereoselectivity. The enzymatic resolution step remains superior for obtaining the desired (2S,5S) stereochemistry.

Hydrogenation and Protection Strategies in Related Syntheses

In related synthetic routes to hydroxypiperidine derivatives, high-pressure hydrogenation (85 bar) using Pearlman’s catalyst has been employed to convert protected intermediates into hydroxypipecolic acid methyl esters with high enantiomeric excess (>99% ee). Protonation of basic amine groups during hydrogenation can prevent catalyst poisoning and facilitate cleavage of protecting groups.

Protection group strategies such as Teoc-protection and saponification have been used to convert intermediates into target molecules. The choice of protecting groups affects reaction yields and reproducibility, with TMSE-protected building blocks enabling more efficient endgame steps and simultaneous deprotection under mild conditions.

Summary Table of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Lipase-catalyzed resolution of precursor (3) | Lipozyme CALB, potassium phosphate buffer, pH 7.5, RT, 12 h | High stereoselectivity, aqueous solution of (4) obtained |

| 2 | Protection with tert-butyl and methyl esters | Triethylamine, THF, (Boc)2O, 0 °C to RT, 18 h | 42.9% total yield over 3 steps; byproduct 5′ removed by extraction |

| 3 | Activation and substitution of hydroxyl group | CH3CN, −30 °C, 2,6-dimethylpyridine, Tf2O, NH2OBn | Crude product (6) obtained, used without purification |

| 4 | Alternative chemical catalytic methods | Various (unsuccessful for stereoselectivity) | Poor diastereoselectivity (d.r. ≈ 1:1) |

| 5 | Hydrogenation and protection (related compounds) | Pearlman’s catalyst, 85 bar H2, Teoc protection | >99% ee, improved catalyst stability with acid addition |

Research Findings and Considerations

- Enzymatic resolution using lipase CALB is critical for obtaining the desired stereochemistry efficiently and with environmental benefits.

- Protection with tert-butyl and methyl esters stabilizes the molecule for further modifications.

- Activation of hydroxyl groups with trifluoromethanesulfonic anhydride followed by nucleophilic substitution allows introduction of functional groups such as benzyloxyamino moieties.

- Chemical catalytic methods without enzymatic resolution are less stereoselective and thus less favored.

- Hydrogenation steps and protecting group strategies from related synthetic routes provide insights into optimizing yields and stereochemical purity.

- The removal of water-soluble byproducts via liquid-liquid extraction simplifies purification and improves overall product purity.

化学反応の分析

Types of Reactions: (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes the compound susceptible to oxidation reactions, which can convert the hydroxyl group to a carbonyl group. Reduction reactions can also occur, particularly at the carbonyl group, leading to the formation of alcohols or other reduced products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and may require specific temperatures and reaction times to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or aldehydes, while reduction reactions can yield alcohols or other reduced compounds. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the piperidine ring.

科学的研究の応用

Pharmaceutical Development

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is utilized as a key intermediate in the development of novel antibiotics targeting mycobacteria. Research has shown that derivatives of this compound can inhibit β-lactamases and other enzymes involved in bacterial cell wall synthesis, making it a candidate for new antibiotic therapies against resistant strains of bacteria .

Biological Studies

Studies have indicated that this compound exhibits potential neuroprotective properties. Its structural features allow it to interact with various biological targets, making it useful in investigating mechanisms related to neurodegenerative diseases .

Chemical Biology

In chemical biology, this compound has been employed as a building block for synthesizing more complex molecules that can be used to probe biological systems or develop therapeutic agents .

Case Studies

作用機序

The mechanism of action of (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes involved in metabolic pathways, altering their activity and affecting cellular function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in ring size, substituent groups, stereochemistry, and functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Stereochemical and Reactivity Insights

- Ring Size : Piperidine (6-membered) analogs exhibit greater conformational flexibility than pyrrolidine (5-membered) derivatives, affecting binding affinity in drug design .

- Substituent Effects: Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., 117836-26-7) require hydrogenolysis for deprotection, while tert-butyl groups are acid-labile . Hydroxyl vs. Amino Groups: The 5-hydroxyl group in the target compound participates in hydrogen bonding, whereas 5-amino derivatives (e.g., 2411590-87-7) offer nucleophilic reactivity .

- Stereochemistry: Diastereomers like (2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (2411590-87-7) show distinct physicochemical profiles, underscoring the importance of chiral resolution .

生物活性

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, with CAS number 915976-32-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- Structure : The compound features a piperidine ring substituted with hydroxyl and carboxylate groups, contributing to its biological properties.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological effects:

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering neuroprotective benefits in neurodegenerative diseases .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance antioxidant properties, helping to mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Modulation of Enzyme Activity : Similar compounds have been shown to interact with various enzymes, influencing metabolic pathways related to inflammation and cellular repair .

- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain observed neuroprotective effects, though specific receptor affinities for this compound require further investigation.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective potential of piperidine derivatives in models of oxidative stress. Results indicated that these compounds significantly reduced neuronal cell death and improved survival rates under oxidative conditions. Although specific data on this compound were not available, the general findings support further exploration of its neuroprotective capabilities.

Research Findings Summary Table

Safety and Toxicology

According to the Material Safety Data Sheet (MSDS), this compound is classified under hazardous materials. Proper handling procedures must be followed to mitigate risks associated with exposure:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Recommendations for Handling

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure adequate ventilation when handling the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2S,5S)-1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. For example, tert-butoxycarbonyl (Boc) and methyl ester groups are introduced via reactions like esterification using thionyl chloride in methanol (for methyl ester formation) . Stereochemical control at the 2S and 5S positions may require chiral starting materials or enantioselective catalysis. Piperidine ring hydroxylation can be achieved via oxidation-reduction sequences or enzymatic methods, though specific conditions depend on substrate compatibility .

Q. How is the stereochemistry of (2S,5S)-configured piperidine derivatives validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Programs like SHELX are widely used for crystal structure refinement . Alternatively, nuclear Overhauser effect (NOE) NMR experiments or chiral chromatography can corroborate relative configurations. For example, analogs like (2S,4S)-configured pyrrolidines have been validated using these techniques .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of fume hoods to avoid inhalation of dust/aerosols.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Storage in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.

- Avoidance of heat sources and static discharge due to potential flammability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of (2S,5S)-configured piperidines?

- Methodological Answer : Optimization involves:

- Screening chiral catalysts (e.g., organocatalysts or transition-metal complexes) for asymmetric induction.

- Adjusting solvent polarity and temperature to favor desired transition states. For instance, low-temperature reactions in tetrahydrofuran (THF) may improve selectivity.

- Monitoring reaction progress via LC-MS or chiral HPLC to quantify enantiomeric excess (ee) .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar piperidine derivatives?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., ring puckering). Strategies include:

- Variable-temperature NMR to identify conformational exchange.

- 2D NMR techniques (COSY, HSQC, HMBC) to assign proton and carbon correlations unambiguously.

- Comparison with computational models (DFT) to predict chemical shifts .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the stability and reactivity of this compound in downstream reactions?

- Methodological Answer : The Boc group acts as a protecting amine, enhancing stability during acidic/basic conditions. However, its bulkiness may sterically hinder nucleophilic attacks or cyclization steps. Deprotection with trifluoroacetic acid (TFA) is common but requires careful pH control to avoid side reactions (e.g., ester hydrolysis) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer : Scale-up challenges include:

- Reproducing enantioselectivity across larger batches (e.g., catalyst loading efficiency).

- Managing exothermic reactions (e.g., Boc protection) with precise temperature control.

- Purification difficulties due to similar polarities of diastereomers; simulated moving bed (SMB) chromatography may improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。